molecular formula C9H14N2OS B372302 N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide CAS No. 82245-97-4

N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B372302
CAS No.: 82245-97-4
M. Wt: 198.29g/mol
InChI Key: SVSDOELJUVKGPM-UHFFFAOYSA-N
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Description

N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-tert-butyl-1,3-thiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives .

Scientific Research Applications

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-6(12)10-8-11-7(5-13-8)9(2,3)4/h5H,1-4H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSDOELJUVKGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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